(4-Methylpyridazin-3-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(4-methylpyridazin-3-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-7-8-6(5)4-9/h2-3,9H,4H2,1H3 |
InChI Key |
MXZXBELZDQVRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylpyridazin 3 Yl Methanol and Its Derivatives
Historical Perspectives on Pyridazine (B1198779) Ring Construction and Functionalization
The journey into the synthesis of pyridazines, a class of aromatic heterocyclic compounds characterized by a six-membered ring with two adjacent nitrogen atoms, began in the late 19th century. The pioneering work of Emil Fischer included the first preparation of a pyridazine derivative through the condensation of phenylhydrazine (B124118) with levulinic acid. wikipedia.org The parent pyridazine heterocycle was initially synthesized via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step. wikipedia.org
Historically, the most prevalent and fundamental approach to constructing the pyridazine ring has been the condensation reaction between a 1,4-dicarbonyl compound (like a 1,4-diketone or a 4-ketoacid) and hydrazine (B178648). wikipedia.orgchemtube3d.com This method's simplicity and effectiveness have made it a cornerstone of pyridazine chemistry. Over the years, variations and improvements to this basic strategy have been developed to enhance yields, introduce diverse substituents, and control regioselectivity. The functionalization of the pre-formed pyridazine ring, particularly through substitution reactions, has also been a significant area of research, allowing for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science. nih.gov
Classical and Modern Approaches to Pyridazine Core Formation Relevant to (4-Methylpyridazin-3-yl)methanol
The synthesis of the pyridazine core, the essential framework of this compound, can be achieved through various classical and modern chemical strategies. These methods primarily involve either the construction of the heterocyclic ring from acyclic precursors or the modification of an existing pyridazine system.
Cyclization Reactions for Pyridazine Ring Construction
The formation of the pyridazine ring is most commonly accomplished through cyclization reactions, where a linear chain containing the necessary atoms is induced to form the heterocyclic ring.
A foundational and widely employed method for pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds with hydrazine. wikipedia.orgyoutube.com This condensation reaction first yields a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine. chemtube3d.com The use of either saturated or α,β-unsaturated 1,4-dicarbonyl compounds provides access to different pyridazine derivatives. youtube.com This approach is valued for its straightforward nature and the ready availability of the starting materials. organic-chemistry.org
Reaction Scheme: Pyridazine Synthesis from 1,4-Diketone and Hydrazine
| Reactant 1 | Reactant 2 | Intermediate | Product | Description |
|---|
A more specialized approach involves the reaction of 1,2-diacylcyclopentadienes, also known as fulvenes, with hydrazine hydrate (B1144303). liberty.edu This reaction, typically conducted at room temperature in a solvent like methanol (B129727), leads to the formation of 5,6-fused ring pyridazines. liberty.edu This method has been successfully used to create a library of unique aryl-substituted pyridazines with high yields. liberty.edu The purity of the resulting products can be confirmed by their sharp melting point ranges. liberty.edu
Synthesis of Fused Pyridazines from Fulvenes
| Fulvene Substituent | Product Color | Melting Point Range (°C) | Percent Yield (%) |
|---|---|---|---|
| Phenyl | Similar to parent fulvene | < 5°C range, ~155-205°C | 71 |
| Thienyl | Red, rust-colored | 1.4°C | > 40 |
| Tolyl | Similar to parent fulvene | < 5°C range, ~155-205°C | > 40 |
Data sourced from a study on the synthesis of unique pyridazines. liberty.edu
Functionalization Strategies on Pre-formed Pyridazine Ring Systems
Once the pyridazine core is formed, further modifications can be introduced through various functionalization reactions. These reactions are crucial for installing specific substituents, such as the methyl and methanol groups in this compound.
The pyridazine ring contains carbon atoms that are activated for nucleophilic substitution due to the presence of the two nitrogen atoms. liberty.edu This allows for the introduction of various functional groups onto the ring. Regioselectivity, the control of where the new substituent attaches, is a key challenge and area of study in pyridazine chemistry. One notable method is the vicarious nucleophilic substitution of pyridazinium dicyanomethylides, which allows for the introduction of a phenylsulfonylmethyl or p-tolylsulfonylmethyl group with complete regiospecificity at the C-4 position of 3-substituted pyridazines. rsc.org Nucleophilic substitution reactions on halogenated pyridazines are also common, where a halogen atom is replaced by a nucleophile. wur.nl For instance, treating a chloropyridazine derivative with hydrazine hydrate can yield a hydrazinopyridazine, a versatile intermediate for further synthesis. nih.gov
| Reaction Type | Reagents | Position of Substitution | Key Feature |
| Vicarious Nucleophilic Substitution | Pyridazinium dicyanomethylides, phenylsulfonylmethyl carbanion | C-4 | Complete regiospecificity rsc.org |
| Nucleophilic Aromatic Substitution | Halogenated pyridazine, hydrazine hydrate | Position of halogen | Formation of versatile hydrazino-pyridazine intermediate nih.gov |
Directed Ortho-Metallation Methodologies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org In the context of pyridazine chemistry, DoM allows for the introduction of substituents at specific positions by utilizing a directing group to guide a metalating agent (typically an organolithium or metal amide base) to an adjacent ortho-position. harvard.edu The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
For the synthesis of this compound, a hypothetical DoM approach would involve a pyridazine substrate bearing a directing group at a position that facilitates metalation at the C3 or C4 position. However, direct ortho-metalation of simple pyridazines can be challenging due to the Lewis basicity of the nitrogen atoms, which can lead to undesired side reactions or catalyst deactivation. nih.gov
Recent advancements have focused on overcoming these challenges. For instance, the use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl or TMPZnCl·LiCl, has shown success in the regioselective metalation of pyridazines under mild conditions. researchgate.netresearchgate.net These bases can effectively deprotonate the pyridazine ring at specific sites, which can then be functionalized. researchgate.net Furthermore, the use of Lewis acids, such as BF3·OEt2, can direct the metalation to a specific position by coordinating to one of the pyridazine nitrogens, thereby influencing the regioselectivity of the deprotonation. researchgate.netnih.gov This approach has been used to achieve regioselective C3 or C4 metalation of the pyridazine ring. nih.gov
While direct examples of the synthesis of this compound using DoM are not prevalent in the literature, the principle can be applied. A potential strategy could involve a pre-existing methyl group at C4 and a directing group that facilitates lithiation or zincation at the C3 position. Subsequent reaction with a suitable formylating agent would yield the corresponding aldehyde, which could then be reduced to the target methanol derivative.
Table 1: Key Reagents in Directed Ortho-Metalation of Pyridazines
| Reagent | Function | Reference |
| TMPLi | Metalating agent | researchgate.net |
| TMPMgCl·LiCl | Metalating agent | harvard.eduresearchgate.net |
| TMPZnCl·LiCl | Metalating agent | researchgate.netresearchgate.net |
| BF3·OEt2 | Lewis acid director | researchgate.netnih.gov |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile means to form carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is particularly widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.govlibretexts.orgjst.go.jpyoutube.com
In the synthesis of pyridazine derivatives, the Suzuki-Miyaura reaction has been extensively employed to introduce aryl, heteroaryl, and other carbon-based substituents onto the pyridazine ring. thieme-connect.comnih.gov This methodology is advantageous compared to classical cyclization methods for constructing substituted pyridazines. nih.gov The reaction typically involves a halopyridazine (e.g., chloropyridazine or bromopyridazine) as the electrophilic coupling partner. thieme-connect.comthieme-connect.com
For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a 3-halopyridazine derivative with a suitable organoboron reagent. For instance, a 3-halo-4-methylpyridazine could be coupled with a hydroxymethylboronic acid derivative or a protected equivalent. Alternatively, a 3-bromo-4-methylpyridazine (B1515311) could be coupled with a boronic acid, followed by subsequent functionalization of another position on the pyridazine ring to introduce the methanol moiety.
The efficiency of the Suzuki-Miyaura coupling on the pyridazine scaffold can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent. mdpi.comdiva-portal.org Palladium catalysts such as Pd(PPh₃)₄ are commonly used. nih.govmdpi.com The reaction often proceeds in good to excellent yields, even with substrates containing sensitive functional groups. thieme-connect.com
Table 2: Example of a Suzuki-Miyaura Reaction on a Pyridazine Substrate
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines | 14-28% | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |
| 3-iodo-6-arylpyridazines | Amines/Alkyl groups | Palladium catalyst | - | Aminated/Alkylated pyridazines | - | researchgate.net |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% | nih.gov |
Note: The yields can vary significantly depending on the specific substrates and reaction conditions.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.comyoutube.com
Synthetic Routes to Introduce the Methanol Moiety in this compound
The introduction of the methanol group onto the pyridazine ring is a key transformation in the synthesis of the target compound. This is typically achieved through the reduction of a corresponding aldehyde or carboxylic acid precursor.
Reduction of Aldehyde or Carboxylic Acid Precursors on Pyridazine Scaffolds
The reduction of aldehydes and carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk For the synthesis of this compound, this involves the reduction of a 4-methylpyridazine-3-carbaldehyde or 4-methylpyridazine-3-carboxylic acid precursor.
A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. beilstein-journals.orgyoutube.com It is generally not strong enough to reduce carboxylic acids directly. libretexts.org Therefore, if starting from 4-methylpyridazine-3-carboxylic acid, it would likely first need to be converted to a more reactive derivative, such as an ester or an acid chloride, before reduction with NaBH₄.
Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that can reduce aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. libretexts.orgchemguide.co.ukyoutube.com The reaction with LiAlH₄ is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk Due to its high reactivity, it is crucial to perform the reaction under anhydrous conditions as it reacts violently with water. chemguide.co.uk
Recent methods have also explored more environmentally friendly and chemoselective reduction protocols. For instance, the use of N-heterocyclic carbene (NHC)-boranes in the presence of acetic acid has been shown to effectively reduce aldehydes. beilstein-journals.org Another approach involves the conversion of carboxylic acids to S-2-pyridyl thioesters, which can then be reduced to alcohols using sodium borohydride in a one-pot procedure. rsc.org
The choice of reducing agent will depend on the specific substrate and the presence of other functional groups in the molecule to ensure chemoselectivity.
Table 3: Common Reducing Agents for Aldehydes and Carboxylic Acids
| Reducing Agent | Substrate(s) | Product | Key Features | Reference(s) |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Alcohols | Mild, selective for carbonyls | beilstein-journals.orgyoutube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary/Secondary Alcohols | Powerful, non-selective, requires anhydrous conditions | libretexts.orgchemguide.co.ukyoutube.com |
| NHC-Borane/Acetic Acid | Aldehydes, Ketones | Primary/Secondary Alcohols | Mild conditions, good yields | beilstein-journals.org |
| NaBH₄ (on S-2-pyridyl thioester) | Carboxylic Acids (via thioester) | Primary Alcohols | One-pot procedure, environmentally responsible | rsc.org |
Analogous Transformations from Related Aza-heterocyclic Systems
The principles of reducing aldehydes and carboxylic acids to alcohols are broadly applicable across various heterocyclic systems, including other aza-heterocycles like pyridines, pyrimidines, and pyrazines. beilstein-journals.orgrsc.org The presence of the nitrogen atoms in these rings can influence the reactivity of the functional groups, but the fundamental transformations remain the same.
For example, the reduction of pyridine-carboxaldehydes and pyridine-carboxylic acids to their corresponding methanol derivatives is a well-established process. Similar to the pyridazine system, the choice of reducing agent depends on the starting material. Pyridine-carboxaldehydes can be readily reduced with NaBH₄, while the reduction of pyridine-carboxylic acids typically requires a stronger reducing agent like LiAlH₄ or conversion to an ester followed by reduction. organic-chemistry.org
However, a key consideration for aza-heterocyclic systems is the potential for the nitrogen atoms to interact with the reducing agent or other reagents in the reaction mixture. The Lewis basicity of the ring nitrogens can lead to complex formation, which might affect the reaction rate or lead to side products. For instance, in reductions with LiAlH₄, the acidic proton of a carboxylic acid will first react to form a lithium carboxylate salt.
The development of milder and more chemoselective reduction methods is particularly valuable for complex aza-heterocyclic molecules that may contain multiple functional groups. The use of catalytic hydrogenation or transfer hydrogenation methods, often employing transition metal catalysts, can provide alternative routes for these reductions. organic-chemistry.org
The knowledge gained from reduction reactions on these related aza-heterocyclic systems can be directly applied to the synthesis of this compound and its derivatives, allowing for a predictable and rational approach to the synthesis of these compounds.
Novel Synthetic Strategies for this compound and Analogues
The development of novel synthetic methods continues to expand the toolkit for accessing complex heterocyclic molecules like this compound. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the efficient and selective derivatization of pyridazine rings.
Transition Metal-Catalyzed Transformations for Pyridazine Derivatization (e.g., Ruthenium, Palladium)
Beyond the well-established cross-coupling reactions, other transition metal-catalyzed transformations are being explored for the functionalization of pyridazines. Ruthenium and palladium catalysts have shown significant promise in this area.
Ruthenium-catalyzed reactions have been investigated for the derivatization of pyridazine derivatives. For example, ruthenium complexes with pyridazine carboxylic acids have been synthesized and characterized, demonstrating the ability of the pyridazine nitrogen and a carboxylate group to coordinate with the metal center. nih.gov While this particular study focused on the properties of the resulting complexes, it highlights the potential for ruthenium to mediate transformations on the pyridazine ring. Ruthenium-catalyzed C-H activation and functionalization reactions, which have been successfully applied to other N-heterocycles like pyridine (B92270), could be a promising future direction for the direct introduction of functional groups onto the pyridazine scaffold. nih.gov
Palladium-catalyzed C-H activation is another powerful strategy that has gained significant attention for the functionalization of heterocycles. nih.govrsc.org This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating a C-H bond, thus avoiding the need for pre-functionalized starting materials like halides or organometallics. While the application of C-H activation to pyridazines can be challenging due to the Lewis basicity of the nitrogen atoms, which can interfere with the catalyst, recent research has made progress in overcoming these limitations. nih.gov For instance, palladium-catalyzed arylation at the 8-position of azolopyridazines has been achieved by overriding the preferential chelation-directed functionalization. nih.gov
These advanced catalytic methods offer the potential for more atom-economical and step-efficient syntheses of this compound and its analogs. Future research in this area could lead to the development of direct C-H functionalization methods to introduce the hydroxymethyl group or its precursor onto the 4-methylpyridazine (B73047) core.
Multicomponent Reactions for Expedited Synthesis of Substituted Pyridazines
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency and ability to generate molecular diversity in a single step. bohrium.com These reactions are particularly valuable for the construction of complex heterocyclic scaffolds like pyridazines. While direct MCRs for this compound are not extensively documented, the principles of MCRs can be applied to generate highly substituted pyridazine intermediates.
For instance, a three-component synthesis of polysubstituted pyridines has been developed, which could be conceptually adapted for pyridazines. nih.gov This involves the reaction of aldehydes, α,β-unsaturated acids, and enamines. nih.gov Similarly, the Groebke–Blackburn–Bienaymé reaction, a well-known MCR, has been utilized to synthesize fused pyridazine systems like imidazo[1,2-b]pyridazines under sustainable conditions using green solvents. researchgate.net The one-pot synthesis of various pyridine derivatives often employs nanocatalysts or occurs under solvent-free conditions, highlighting the trend towards more efficient and environmentally friendly procedures. rsc.org
A hypothetical MCR approach to a precursor of this compound could involve the condensation of a 1,2-dicarbonyl compound, hydrazine, and a component that introduces the methyl group and a precursor to the methanol group at the desired positions.
Table 1: Examples of Multicomponent Reactions for Pyridine and Fused Pyridazine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Groebke–Blackburn–Bienaymé | Aminoazine, Aldehyde, Isonitrile | Sc(OTf)₃, Eucalyptol (B1671775) | Imidazo[1,2-b]pyridazines |
| Pyridine Synthesis | Aldehyde, Malononitrile, Thiazolidine-2,4-dione, Ammonium acetate | ZrO₂, Aqueous media, 70 °C | Functionalized Pyridines |
| Pyridine Synthesis | Acetophenone, Benzaldehyde, Ammonium acetate | ZnO NPs, Solvent-free | 2,4,6-Triaryl Pyridines |
Inverse Electron Demand Diels-Alder Reactions for Pyridazine Scaffolds
The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of modern pyridazine synthesis. nih.gov This powerful cycloaddition typically involves the reaction of an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govorganic-chemistry.orgoup.com The reaction proceeds through a [4+2] cycloaddition followed by the extrusion of a dinitrogen molecule to yield the aromatic pyridazine ring. rsc.org
This method offers high regioselectivity, which is crucial for controlling the substitution pattern on the pyridazine ring. organic-chemistry.orgrsc.orgorganic-chemistry.org The reaction can be significantly accelerated by using polar solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can lead to high yields of the desired pyridazine product at room temperature. oup.com The scope of this reaction is broad, allowing for the synthesis of a wide variety of multisubstituted pyridazines. nih.govacs.org For example, the reaction of 1,2,4,5-tetrazines with alkynes or silyl (B83357) enol ethers provides a direct route to functionalized pyridazines. oup.comorganic-chemistry.org This methodology has also been successfully applied to the synthesis of pyridazines on DNA, demonstrating its versatility and compatibility with sensitive substrates. nih.govacs.org
To synthesize a precursor for this compound, one could envision the reaction of a suitably substituted tetrazine with an alkyne bearing a protected hydroxymethyl group and a methyl group.
Table 2: IEDDA Reactions for Pyridazine Synthesis
| Diene | Dienophile | Solvent/Conditions | Key Feature | Reference |
| 1,2,4,5-Tetrazines | Alkynes | HFIP, Room Temperature | High acceleration and regioselectivity | oup.com |
| 1,2,3-Triazines | 1-Propynylamines | Neutral conditions | Metal-free, high yield | organic-chemistry.org |
| 1,2,4,5-Tetrazines | DNA-linked Alkenes | DMSO/Water, 20 °C | DNA-compatible synthesis | acs.org |
Carbene/Diazo Chemistry in Pyridazine Synthesis
Carbene and diazo compounds serve as versatile intermediates in the synthesis of various heterocyclic systems, including pyridazines. A notable strategy involves the use of vinyldiazocarbonyl compounds. nih.gov When these precursors possess a cis stereochemistry, they readily undergo an intramolecular diaza-Wittig process to form the pyridazine ring. nih.gov In contrast, the trans isomers are unreactive under similar conditions but can be converted to pyridazines upon UV irradiation, which facilitates a trans-to-cis isomerization followed by cyclization. nih.gov
Furthermore, the chemistry of pyridazine-coordinated carbene complexes has been explored. For instance, diiron bridging carbene complexes with a pyridazine ligand have been synthesized and characterized. rsc.org While this research focuses more on the organometallic aspects, it demonstrates the interaction of carbenes with the pyridazine scaffold. A theoretical study has also analyzed the properties of pyridazine-derived carbenes as ligands for transition-metal complexes, highlighting their strong electron-donating nature. acs.org
A potential route leveraging diazo chemistry for this compound could involve the synthesis of a diazo compound that incorporates the necessary carbon skeleton, followed by a cyclization reaction to form the pyridazine ring with the required substituents.
Stereoselective Synthesis of Chiral this compound Analogues
The development of stereoselective methods for the synthesis of chiral molecules is a paramount objective in modern organic chemistry, particularly for pharmaceutical applications. While specific methods for the stereoselective synthesis of chiral this compound analogues are not widely reported, general principles of asymmetric synthesis can be applied.
Strategies for introducing chirality often rely on one of three main approaches:
Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the desired stereocenter.
Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed.
Asymmetric Catalysis: Using a chiral catalyst to control the stereoselectivity of a reaction.
For instance, the synthesis of chiral methyl groups has been achieved with high stereocontrol through a facially controlled sigmatropic organic-chemistry.orgekb.eg-hydrogen shift. ic.ac.uk This demonstrates the power of pericyclic reactions in transferring chirality. In the context of heterocyclic synthesis, asymmetric Michael additions catalyzed by bifunctional organocatalysts have been used to produce adducts with excellent enantioselectivities. acs.org
A hypothetical approach to a chiral analogue of this compound could involve the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst, or the use of a chiral building block in one of the pyridazine-forming reactions described earlier.
Development of Sustainable Synthetic Protocols for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov Sustainable protocols focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ekb.eg
Several green strategies have been reported for the synthesis of pyridazine and related pyridine derivatives:
Green Solvents: The use of water or bio-based solvents like eucalyptol has been shown to be effective for certain multicomponent reactions leading to fused pyridazine systems. researchgate.net
Microwave and Ultrasound Irradiation: These alternative energy sources can significantly reduce reaction times and improve yields compared to conventional heating. ekb.eg For example, microwave-assisted synthesis has been employed for the preparation of pyridazinone derivatives. ekb.eg
Catalyst-Free and Solvent-Free Conditions: The synthesis of some pyridopyrimidine derivatives has been achieved through multicomponent reactions under solvent-free conditions, offering a highly efficient and clean protocol. mdpi.com
Renewable Feedstocks: Research has demonstrated the possibility of producing pyridines from glycerol, a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic conversion represents a promising route for the sustainable production of the pyridine scaffold.
Mechanochemistry: Ball milling has been used for the deoxygenative C-2 alkynylation of heterocyclic N-oxides, providing a solvent-free and efficient method for functionalization. acs.org
Applying these principles to the synthesis of this compound could involve replacing hazardous solvents with greener alternatives, exploring catalytic routes to reduce waste, and designing more atom-economical synthetic pathways.
Table 3: Overview of Sustainable Synthetic Strategies
| Green Chemistry Principle | Application in Pyridazine/Pyridine Synthesis | Example |
| Use of Green Solvents | MCRs in eucalyptol or water | Synthesis of imidazo[1,2-b]pyridazines researchgate.net |
| Alternative Energy Sources | Microwave-assisted synthesis | Preparation of pyridazinone derivatives ekb.eg |
| Atom Economy | Solvent-free multicomponent reactions | Synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines mdpi.com |
| Use of Renewable Feedstocks | Thermo-catalytic conversion of glycerol | Production of pyridines over zeolite catalysts rsc.org |
Advanced Characterization Techniques in 4 Methylpyridazin 3 Yl Methanol Research
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the study of (4-Methylpyridazin-3-yl)methanol, providing detailed information about its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule.
¹H NMR spectra provide information about the hydrogen atoms (protons). For this compound, the proton NMR spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), help to establish the connectivity of the protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group will have a characteristic downfield shift compared to the methyl carbon. docbrown.info
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the complex structure. COSY experiments establish correlations between coupled protons, while HSQC experiments correlate protons with their directly attached carbon atoms, providing unambiguous assignments of the ¹H and ¹³C NMR spectra.
| ¹H NMR Data for this compound | |
| Proton | Chemical Shift (δ, ppm) |
| -CH₃ | ~2.3 |
| -CH₂- | ~4.7 |
| -OH | Variable |
| Pyridazine (B1198779) Ring Protons | ~7.2-8.5 |
| ¹³C NMR Data for this compound | |
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ | ~18 |
| -CH₂OH | ~58 |
| Pyridazine Ring Carbons | ~120-155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. rsc.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.
Key characteristic absorption bands for this compound include:
A broad band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.
Bands in the 3100-3000 cm⁻¹ region, corresponding to C-H stretching vibrations of the aromatic pyridazine ring.
Bands in the 3000-2850 cm⁻¹ region, attributed to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.
Characteristic C=N and C=C stretching vibrations of the pyridazine ring typically appear in the 1600-1400 cm⁻¹ region. rsc.org
A C-O stretching vibration for the primary alcohol is expected in the 1050-1150 cm⁻¹ region. rsc.org
| IR Absorption Data for this compound | |
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3400-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=N, C=C (pyridazine ring) | 1600-1400 |
| C-O (primary alcohol) | 1050-1150 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight and elemental composition of this compound. HRMS provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of the molecular formula (C₇H₈N₂O). uni.lu
In addition to confirming the molecular formula, mass spectrometry provides valuable information about the fragmentation pattern of the molecule under ionization. This fragmentation analysis can help to corroborate the proposed structure. For this compound, common fragmentation pathways may involve the loss of the hydroxyl group, the hydroxymethyl group, or cleavage of the pyridazine ring, providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The pyridazine ring, being an aromatic system, exhibits characteristic UV absorption bands. The position and intensity of these bands provide insights into the extent of conjugation and the types of electronic transitions occurring (e.g., π → π* and n → π* transitions). researchgate.net The presence of the methyl and hydroxymethyl substituents on the pyridazine ring can influence the wavelength of maximum absorption (λₘₐₓ).
X-ray Crystallography for Solid-State Structural Determination
For crystalline samples of this compound, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
Chromatographic Methods for Purification and Analytical Purity (e.g., HPLC, Flash Chromatography)
Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.
Flash chromatography is a common preparative technique used to purify the compound from reaction mixtures. rochester.edu It utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) of appropriate polarity to separate the desired product from impurities. rochester.eduscienceasia.org The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org
Computational Chemistry and Theoretical Studies of 4 Methylpyridazin 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-Methylpyridazin-3-yl)methanol, focusing on its electronic structure and the nature of its chemical bonds.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The resulting optimized geometry corresponds to the minimum energy structure on the potential energy surface. From this, key energetic properties such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO) can be calculated. The energy gap between the HOMO and LUMO is particularly important as it provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Predicted Geometric Parameters for this compound using DFT
| Parameter | Predicted Value |
| C3-C4 Bond Length | ~1.49 Å |
| C4-Methyl C-H Bond Length | ~1.09 Å |
| C3-Methanol C-O Bond Length | ~1.43 Å |
| N1-N2 Bond Length | ~1.34 Å |
| C3-C4-C5 Bond Angle | ~120° |
| N2-C3-C4 Bond Angle | ~118° |
| Dihedral Angle (N2-C3-C(methanol)-O) | Variable (Indicates rotational freedom) |
| Note: These are illustrative values and the actual computed values will depend on the level of theory (functional and basis set) used. |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for certain molecular properties. For this compound, these high-level calculations can be used to refine the geometric and energetic parameters obtained from DFT. They are particularly valuable for obtaining benchmark values for properties like electron affinity, ionization potential, and dipole moment, offering a deeper understanding of the molecule's electronic behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the C3-C(methanol) bond, for instance, can lead to different conformers. MD simulations can map the energy landscape of this rotation and determine the relative populations of different conformational states. Furthermore, by simulating the molecule in a solvent (e.g., water), MD can reveal crucial information about intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the methanol (B129727) group and solvent molecules, or between two this compound molecules.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, the oxidation of the methanol group to an aldehyde could be modeled to understand the feasibility of different reaction pathways and the role of various catalysts.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) is a common method used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals.
IR Frequencies: By performing a frequency calculation on the optimized geometry of this compound, the vibrational modes of the molecule can be determined. These correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies can help in assigning specific vibrational modes to the observed experimental bands, such as the O-H stretch of the methanol group or the C=N stretching of the pyridazine (B1198779) ring.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. For this compound, this can predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher energy one (e.g., from the HOMO to the LUMO).
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range |
| ¹H NMR Chemical Shift (Methanol -OH) | 3.5 - 4.5 ppm |
| ¹H NMR Chemical Shift (Methyl -CH₃) | 2.2 - 2.8 ppm |
| ¹³C NMR Chemical Shift (Methanol -CH₂OH) | 55 - 65 ppm |
| IR Frequency (O-H stretch) | 3300 - 3500 cm⁻¹ |
| IR Frequency (C-N stretch) | 1550 - 1600 cm⁻¹ |
| UV-Vis λmax | 240 - 280 nm |
| Note: These are illustrative values. Actual predicted values depend on the computational method, basis set, and simulated solvent environment. |
In Silico Design and Virtual Screening of this compound Derivatives
The foundational understanding of this compound gained from the aforementioned computational studies can be leveraged for the in silico design of new derivatives with desired properties. For instance, if the goal is to develop a new catalyst or a biologically active molecule, modifications can be made to the parent structure in a computational environment. Virtual screening techniques can then be employed to predict the properties of a large library of these designed derivatives. This involves using computational models to estimate properties like binding affinity to a biological target or catalytic activity. This approach allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing, thereby saving significant time and resources.
Functionalization and Derivatization Strategies for 4 Methylpyridazin 3 Yl Methanol
Chemical Transformations at the Methanol (B129727) Hydroxyl Group
The primary alcohol functionality in (4-Methylpyridazin-3-yl)methanol is a prime site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the modulation of the molecule's properties. Key reactions at this position include esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often facilitated by a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, the reaction with amino acids, protected at the N-terminus, can be achieved using reagents like trimethylchlorosilane in methanol, a method proven effective for the esterification of various amino acids. This approach allows for the introduction of peptidic fragments, enhancing the potential for biological interactions.
Etherification: The synthesis of ethers from this compound can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl and aryl substituents, thereby modifying the lipophilicity and steric profile of the parent molecule.
Oxidation: Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde, 4-methylpyridazine-3-carbaldehyde, or the carboxylic acid, 4-methylpyridazine-3-carboxylic acid. The choice of oxidizing agent is critical to selectively obtain the desired product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the synthesis of the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) will lead to the carboxylic acid. These oxidized derivatives serve as versatile intermediates for further functionalization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.
Table 1: Representative Transformations of the Methanol Hydroxyl Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Carboxylic Acid, DCC, DMAP, CH2Cl2, rt | (4-Methylpyridazin-3-yl)methyl ester |
This table presents generalized reaction conditions. Specific substrate and reagent choices may require optimization.
Functionalization of the Pyridazine (B1198779) Ring System for Expanded Molecular Diversity
The electron-deficient nature of the pyridazine ring makes it susceptible to a range of functionalization reactions, which can be exploited to introduce additional substituents and expand the molecular diversity of this compound analogues. Key strategies include halogenation, cross-coupling reactions, and nucleophilic aromatic substitution.
Halogenation: The introduction of a halogen atom onto the pyridazine ring provides a versatile handle for subsequent cross-coupling reactions. While direct electrophilic halogenation of pyridazines can be challenging due to the deactivating effect of the nitrogen atoms, specific positions can be targeted under the right conditions. For activated pyridines, reagents like N-bromosuccinimide have been used for regioselective halogenation.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. bldpharm.comchemicalbook.com A halogenated derivative of this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. wikipedia.orgnih.gov For example, a chloro-substituted pyridazine can undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted pyridazine derivative. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridazine ring is activated towards nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. vulcanchem.commdpi.com A leaving group, such as a halogen, on the pyridazine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. matrix-fine-chemicals.comacs.orgbldpharm.com This allows for the direct introduction of nitrogen, oxygen, and sulfur-containing functional groups.
Table 2: Key Functionalization Reactions of the Pyridazine Ring
| Reaction Type | Typical Substrate | Reagents and Conditions | Product Feature |
|---|---|---|---|
| Halogenation | This compound | N-Halosuccinimide, solvent | Halogenated pyridazine ring |
| Suzuki-Miyaura Coupling | Halo-(4-methylpyridazin-3-yl)methanol | Arylboronic acid, Pd catalyst, base, solvent, heat | Aryl or heteroaryl substituent |
| Nucleophilic Aromatic Substitution | Halo-(4-methylpyridazin-3-yl)methanol | Amine, alkoxide, or thiol, base, solvent, heat | N-, O-, or S-linked substituent |
This table provides illustrative examples. The position of substitution and reaction efficiency will depend on the specific substrate and reaction conditions.
Introduction of Additional Chiral Centers in this compound Analogues
The development of stereochemically defined molecules is of paramount importance in drug discovery and chiral materials science. Introducing additional chiral centers into the this compound scaffold can be achieved through several synthetic strategies.
One approach involves the use of chiral starting materials or reagents in the derivatization of the parent molecule. For instance, coupling of the oxidized derivative, 4-methylpyridazine-3-carboxylic acid, with a chiral amine or alcohol would result in a diastereomeric mixture that could potentially be separated by chromatography.
Alternatively, asymmetric synthesis can be employed to control the stereochemistry of newly formed chiral centers. For example, the diastereoselective reduction of a ketone functionality introduced onto a side chain of the pyridazine ring could be achieved using a chiral reducing agent. While direct asymmetric hydrogenation of the pyridazine ring itself is challenging, the hydrogenation of substituted N-heteroaromatic compounds has been shown to be highly diastereoselective in some cases, suggesting that with appropriate substrate design, this could be a viable strategy.
Furthermore, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral high-performance liquid chromatography (HPLC), can be used to separate enantiomers of a racemic mixture. For example, pyridazinone derivatives containing a chiral moiety have been successfully separated into their respective enantiomers using chiral HPLC.
Table 3: Strategies for Introducing Chirality
| Strategy | Description | Example |
|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Coupling of 4-methylpyridazine-3-carboxylic acid with a chiral amino acid. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Diastereoselective reduction of a prochiral ketone on a side chain. |
| Chiral Resolution | Separation of a racemic mixture into enantiomers. | HPLC separation of diastereomeric esters on a chiral stationary phase. |
Preparation of Conjugates and Hybrid Materials Incorporating this compound Scaffolds
The functional handles on the this compound scaffold allow for its incorporation into larger molecular assemblies, such as bioconjugates and hybrid materials.
Bioconjugation: The pyridazine moiety can be linked to biomolecules, such as peptides, proteins, or nucleic acids, to create novel bioconjugates with tailored properties. For example, the carboxylic acid derivative of this compound can be activated and coupled to the amine group of a lysine (B10760008) residue in a protein. Pyridazinediones have been reported as cleavable linkers for protein bioconjugation.
Polymer Synthesis: this compound or its derivatives can be used as monomers in polymerization reactions to create novel pyridazine-containing polymers. These polymers may exhibit interesting thermal, optical, or electronic properties. The synthesis of polymers containing pyridazine derivatives has been explored, demonstrating the feasibility of incorporating this heterocycle into macromolecular structures.
Hybrid Materials and Metal Complexes: The nitrogen atoms of the pyridazine ring can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes. These materials can have applications in catalysis, gas storage, and sensing. By functionalizing the pyridazine ligand with a methanol group, it is possible to introduce additional functionality or create new binding sites within the resulting hybrid material.
Table 4: Applications in Conjugates and Materials
| Area | Description | Potential Application |
|---|---|---|
| Bioconjugation | Covalent attachment to biomolecules. | Targeted drug delivery, diagnostic probes. |
| Polymer Chemistry | Incorporation as a monomeric unit into polymers. | Specialty plastics, conductive materials. |
| Metal-Organic Frameworks | Use as a ligand for the construction of porous materials. | Gas separation, catalysis. |
Potential Academic Research Applications of 4 Methylpyridazin 3 Yl Methanol Scaffolds
As Versatile Building Blocks in Complex Organic Synthesis
The (4-Methylpyridazin-3-yl)methanol scaffold is a valuable starting point for the construction of more elaborate molecular architectures. The pyridazine (B1198779) core itself can be synthesized through various methods, including inverse electron demand Diels-Alder reactions and cyclization of unsaturated hydrazones. organic-chemistry.org The presence of both a methyl group and a hydroxymethyl group on the pyridazine ring of this compound provides distinct handles for synthetic transformations.
The methanol (B129727) moiety (-CH₂OH) is particularly versatile. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are key functional groups for a wide array of subsequent reactions, such as condensations, amidations, and esterifications. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), enabling nucleophilic substitution reactions to introduce a diverse range of other functionalities.
The strategic placement of the substituents at the 3- and 4-positions allows for the synthesis of complex, highly functionalized pyridazine derivatives. These derivatives are sought after as intermediates in the synthesis of biologically active molecules and novel materials. organic-chemistry.orgnih.gov For example, hydrazinopyridazine derivatives, which could potentially be synthesized from precursors related to this compound, serve as intermediates for fused heterocyclic systems like pyridazinotriazines. nih.gov The ability to selectively modify the side chains while preserving the core pyridazine structure makes this compound a powerful tool for building molecular complexity.
Exploration in the Development of Advanced Materials
The inherent electronic and structural features of the pyridazine ring make it a prime candidate for incorporation into advanced functional materials.
The electron-deficient nature of the pyridazine ring is a highly desirable characteristic for optoelectronic applications. frontiersin.orgrsc.org In materials designed for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (PV) cells, creating a molecule with distinct electron-donating (donor) and electron-accepting (acceptor) regions is a common and effective strategy. nih.govresearchgate.netmdpi.com
The pyridazine core in this compound can function as a potent electron acceptor. frontiersin.org This has been demonstrated in studies where pyridazine derivatives were combined with electron-donating moieties like phenoxazine (B87303) to create emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). nih.gov Such TADF emitters are crucial for developing highly efficient OLEDs that can harvest both singlet and triplet excitons. frontiersin.org An OLED device based on a phenoxazine-pyridazine emitter achieved an external quantum efficiency of over 5.8%, confirming the utility of the pyridazine acceptor in this context. frontiersin.orgnih.gov
Theoretical calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) of pyridazine is comparable to other commonly used acceptor heterocycles like triazine, further supporting its role as an electron-accepting building block. frontiersin.org In the context of photovoltaics, new aromatic polymers incorporating a pyridazine core have been synthesized and tested in organic solar cells, showing initial power conversion efficiencies that warrant further investigation. nih.gov The this compound scaffold could be elaborated into such donor-acceptor molecules or polymerized to explore its potential in next-generation optoelectronics. scholarsresearchlibrary.com
| Derivative Class | Application | Key Feature | Reported Result | Reference |
|---|---|---|---|---|
| Phenoxazine-Pyridazine | OLED (TADF Emitter) | Strong electron-accepting pyridazine core. | EQEmax > 5.8%; High reverse intersystem crossing (rISC) rate. | frontiersin.orgnih.gov |
| Conjugated Pyridazine Polymers | Organic Solar Cells | Tunable HOMO/LUMO energy levels. | Power conversion efficiencies up to 0.5% for a 1.0 cm² active area. | nih.gov |
| Pyridazine-Dihydroacridine | OLED (TADF Emitter) | High thermal stability (Td5 = 336 °C) and glass-forming ability. | Capable of glass formation with a Tg of 80 °C. | nih.govresearchgate.net |
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and metal-ligand coordination. mdpi.com The pyridazine scaffold is exceptionally well-suited for these applications. The two adjacent nitrogen atoms in the pyridazine ring act as excellent coordination sites, capable of binding to one or two metal centers in close proximity. researchgate.netacs.org
This compound offers multiple points for interaction. The nitrogen lone pairs can coordinate with a wide range of transition metals, while the hydroxyl group can participate in hydrogen bonding to direct the formation of specific supramolecular motifs. researchgate.netnih.gov The careful design of pyridazine-based ligands allows for the creation of diverse coordination compounds, including dinuclear or oligonuclear metal complexes with interesting magnetic, electrochemical, and photochemical properties. researchgate.net For instance, pyridazine-based ligands have been used to synthesize complexes with copper(II), nickel(II), cobalt(II), and ruthenium(II), forming structures that range from simple mononuclear species to complex metallogrids. researchgate.netacs.org The ability to modify the substituents on the pyridazine ring allows for fine-tuning of the electronic properties and steric environment of the resulting metal complexes. researchgate.net
The simple substitution of a group on a core molecule can significantly alter the resulting supramolecular structure, paving the way for a variety of complex intermolecular interaction patterns. nih.gov Therefore, derivatives of this compound could be explored for creating novel coordination polymers and self-assembling systems.
The incorporation of heterocyclic units like pyridazine into polymer backbones or as pendant groups can impart unique properties to the resulting materials. The this compound molecule can be envisioned as a precursor to a functional monomer. For example, the methanol group could be esterified with acryloyl chloride or methacrylic anhydride (B1165640) to produce (4-Methylpyridazin-3-yl)methyl (meth)acrylate.
This new monomer could then be polymerized or copolymerized with other monomers (e.g., methyl methacrylate, butyl acrylate) via free radical polymerization or other techniques. researchgate.net The resulting polymers would feature the pyridazine moiety as a pendant group. The properties of these polymers, such as their glass transition temperature, thermal stability, and mechanical properties, would be influenced by the content of the pyridazine-containing monomer. researchgate.net Such functional polymers could find applications as mentioned previously in photovoltaics, or potentially as coatings, membranes, or materials with specific metal-chelating capabilities due to the presence of the pyridazine ring.
Development of Novel Ligands in Catalysis
While pyridine-based ligands are ubiquitous in coordination chemistry and catalysis, their isosteric pyridazine analogues have been explored to a lesser extent but have shown significant promise. nih.gov In some cases, pyridazine-based ligands have been shown to outperform their pyridine (B92270) counterparts or enable new catalytic pathways. nih.gov
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is of immense industrial importance. nih.gov This often involves anchoring a homogeneous metal complex catalyst onto a solid support. Ligands play a crucial role in stabilizing the metal center and influencing its catalytic activity and selectivity.
Homogeneous Catalysis
The structure of this compound, featuring a nitrogen-containing heterocyclic pyridazine ring, presents it as a compelling candidate for a ligand in homogeneous catalysis. The two adjacent nitrogen atoms in the pyridazine ring can act as a bidentate ligand, coordinating with a metal center to form a stable complex. This chelation effect can enhance the stability and catalytic activity of the resulting organometallic compound.
One area where pyridazine-based ligands have shown promise is in asymmetric synthesis. For instance, alkoxy pyridazine derivatives have been utilized in the design of chiral catalysts for asymmetric dihydroxylation reactions. nih.gov These catalysts create a chiral environment around the metal center, facilitating the conversion of prochiral olefins into chiral diols with high enantioselectivity. The conformational control exerted by the interaction between the pyridazine core and the alkoxy groups is crucial for achieving this stereochemical precision. nih.gov Although direct studies on this compound are absent, its methanol group could be functionalized to create a library of ligands with varying steric and electronic properties, allowing for the fine-tuning of catalytic activity and selectivity in various reactions.
The table below outlines potential homogeneous catalytic applications where this compound-derived ligands could be investigated.
| Catalytic Reaction | Potential Metal Center | Rationale for this compound Scaffold |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | The chiral environment created by a modified methanol group could induce enantioselectivity in the reduction of prochiral ketones and olefins. |
| Cross-Coupling Reactions | Palladium, Nickel | The pyridazine nitrogens can coordinate to the metal, stabilizing the active catalytic species in reactions like Suzuki, Heck, and Sonogashira couplings. |
| C-H Activation | Rhodium, Iridium, Palladium | The ligand could direct the metal to selectively activate C-H bonds in a substrate, enabling more efficient and atom-economical synthesis. |
Use as Chemical Probes for Investigating Biological Pathways
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in several approved drugs and numerous biologically active compounds. nih.govacs.org This prevalence suggests that pyridazine-containing molecules, including this compound, have the potential to interact with biological targets with high affinity and specificity, a key requirement for an effective chemical probe.
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. The development of such probes requires a deep understanding of structure-activity relationships. While no studies have explicitly detailed the use of this compound as a chemical probe, research on other pyridazine derivatives offers valuable insights.
For example, certain pyridazine derivatives have been found to enhance the structural and functional plasticity of the tripartite synapse by activating local protein translation in astrocytes. nih.gov This finding highlights the ability of pyridazine scaffolds to modulate complex cellular processes. By functionalizing the methanol group of this compound with reporter tags (e.g., fluorescent dyes, biotin) or reactive groups, it could be transformed into a versatile chemical probe. Such a probe could be used to identify novel protein targets, visualize biological processes, or selectively inhibit enzyme activity to elucidate its role in a particular pathway.
The following table details the hypothetical design of chemical probes based on the this compound scaffold for investigating specific biological questions.
| Biological Question | Probe Design Strategy | Potential Application |
| Identifying binding partners of a novel protein | Attaching a photo-affinity label and a biotin (B1667282) tag to the methanol group. | The probe would bind to the target protein and, upon UV irradiation, form a covalent bond. The biotin tag would then allow for the isolation and identification of the protein and its binding partners. |
| Visualizing the localization of a specific enzyme | Conjugating a fluorescent dye to the methanol group of a known inhibitor scaffold containing the this compound core. | This would enable the visualization of the enzyme's subcellular location and its trafficking within the cell using fluorescence microscopy. |
| Investigating the role of a kinase in a signaling pathway | Developing a selective inhibitor based on the this compound scaffold. | By inhibiting the kinase, researchers could observe the downstream effects on the signaling pathway and understand the kinase's function. |
Future Directions and Emerging Research Trends in 4 Methylpyridazin 3 Yl Methanol Chemistry
Advancements in Sustainable and Atom-Economical Synthesis
The chemical industry is increasingly focusing on green chemistry principles, and the synthesis of pyridazine (B1198779) derivatives is no exception. Researchers are actively developing more sustainable and atom-economical methods to construct the pyridazine ring and its derivatives.
Recent advancements include the development of metal-free synthetic protocols, which offer a cost-effective and environmentally friendly alternative to traditional metal-catalyzed reactions. organic-chemistry.org One such notable method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective and efficient route to pyridazine derivatives under neutral conditions. acs.orgorganic-chemistry.org This approach is characterized by its broad substrate scope and tolerance of various functional groups, making it a valuable tool for modern organic synthesis. organic-chemistry.orgacs.org
Another sustainable strategy involves the use of microwave-assisted organic synthesis. nih.gov This technique can significantly accelerate reaction times, increase yields, and reduce the use of solvents, contributing to greener chemical processes. nih.gov The application of these methods to the synthesis of (4-Methylpyridazin-3-yl)methanol could lead to more efficient and environmentally benign production routes.
| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |
| Catalysis | Often rely on heavy metal catalysts. | Utilize metal-free catalysts or biocatalysis. organic-chemistry.org |
| Reaction Conditions | May require harsh conditions and long reaction times. | Employ milder conditions, such as those enabled by microwave irradiation. nih.gov |
| Solvents | Often use large quantities of volatile organic solvents. | Focus on solvent-free reactions or the use of greener solvents. nih.gov |
| Atom Economy | Can generate significant chemical waste. | Designed to maximize the incorporation of starting materials into the final product. |
High-Throughput Synthesis and Combinatorial Approaches for Libraries of Derivatives
To explore the vast chemical space and identify new bioactive compounds, high-throughput synthesis (HTS) and combinatorial chemistry have become indispensable tools. rsc.orgchemspeed.com These approaches allow for the rapid generation of large and diverse libraries of compounds, which can then be screened for desired biological activities. rsc.org
For this compound, combinatorial approaches can be employed to create a library of derivatives by modifying the core structure. For instance, the hydroxyl group of this compound could be functionalized with a variety of substituents, or further modifications could be made to the pyridazine ring. The resulting library of compounds could then be screened against various biological targets, such as protein kinases or other enzymes implicated in disease. acs.org The development of robust and efficient chemical strategies for creating diverse libraries of azide-containing building blocks, which are key components in "click chemistry," further enhances the potential for generating extensive compound libraries. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, thereby accelerating the design of compounds with desired characteristics. numberanalytics.comasiaresearchnews.com
In the context of this compound, AI and ML algorithms can be used to:
Design novel derivatives: By learning from existing data on pyridazine bioactivity, ML models can suggest new modifications to the this compound structure to enhance its therapeutic potential. springernature.comasiaresearchnews.com
Predict biological activity and properties: AI can predict various properties of designed compounds, such as their efficacy, toxicity, and pharmacokinetic profiles, helping to prioritize the most promising candidates for synthesis. nih.govnih.gov
Plan efficient synthetic routes: Computer-aided synthesis planning (CASP) tools, powered by AI, can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic pathways. nih.govmit.edu This integration of AI has the potential to significantly reduce the time and resources required for chemical synthesis. numberanalytics.com
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
A fundamental aspect of advancing pyridazine chemistry lies in the exploration of new reactivity patterns and the development of methods for unconventional bond activation. While the pyridazine ring has well-established reactivity, researchers are continually seeking novel ways to functionalize this heterocycle. rsc.orgtaylorfrancis.com
This includes the development of strategies for C-H bond activation, which allows for the direct functionalization of the pyridazine core without the need for pre-installed functional groups. Such methods offer a more atom-economical and efficient approach to creating complex pyridazine derivatives. The study of pyridazine-coordinated diiron bridging carbene complexes reveals novel reactivity and potential for creating complex organometallic structures. rsc.org The inherent polarity and dual hydrogen-bonding capacity of the pyridazine ring also present opportunities for unique applications in molecular recognition. nih.gov
For this compound, exploring novel reactivity could lead to the development of new synthetic methodologies for creating derivatives that would be difficult to access through traditional means. This could involve, for example, the selective functionalization of specific C-H bonds on the pyridazine ring.
Multidisciplinary Research Collaborations for Expanded Applications
The future of this compound chemistry will likely be characterized by increased collaboration between chemists and researchers from other disciplines, such as biology, medicine, and materials science. researchgate.netliberty.edu Such collaborations are essential for translating fundamental chemical discoveries into real-world applications.
Pyridazine derivatives have already shown promise in a wide range of applications, including:
Medicinal Chemistry: As scaffolds for the development of new drugs targeting a variety of diseases, including cancer and infectious diseases. acs.orgnih.govresearchgate.netrjptonline.org
Agrochemicals: In the development of new herbicides and pesticides. wikipedia.org
Materials Science: In the design of organic light-emitting diodes (OLEDs) and other electronic materials. liberty.edu The planar structure of pyridazines promotes efficient π-π stacking, leading to materials with high density. rsc.org
By working in multidisciplinary teams, researchers can leverage their complementary expertise to design and evaluate new this compound derivatives for a host of innovative applications.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate | Ethanol | Reflux (78°C) | 60-75% |
| Alkylation | 2-Ethyl bromoacetate | DMF | 80°C | 45-55% |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- NMR :
- ¹H NMR : Look for the methyl group singlet at δ 2.4–2.6 ppm and the pyridazine ring protons as multiplet signals between δ 7.0–8.5 ppm. The methanol (-CH2OH) protons appear as a triplet near δ 3.8–4.2 ppm .
- ¹³C NMR : The pyridazine carbons resonate at 150–160 ppm, while the methyl group is near 20–22 ppm .
- IR : A broad O-H stretch (~3200–3400 cm⁻¹) confirms the methanol group. Pyridazine ring vibrations appear at 1550–1600 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 139.15 g/mol for C6H8N2O), with fragmentation patterns showing loss of -CH2OH (Δm/z = -33) .
Advanced: What crystallographic methods resolve the 3D structure of this compound, and how does SHELX enhance refinement?
Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) on single crystals grown via slow evaporation (e.g., from acetone/water) .
- SHELX Workflow :
- Challenges : Twinning or disorder in the methyl group requires iterative refinement with R-factor convergence below 5% .
Q. Table 2: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 7.85, 10.32, 12.45 |
| R-factor | 4.2% |
Advanced: How do electronic properties (e.g., dipole moments) influence this compound’s reactivity in nucleophilic substitutions?
Answer:
- Dipole Moments : Calculated via solvatochromic shifts in UV-Vis spectra (e.g., in toluene vs. DMSO). The pyridazine ring’s electron-deficient nature (dipole ~4.5 D) directs nucleophilic attack to the C-5 position .
- Reactivity :
- Nucleophilic Substitution : The methanol group acts as a leaving group under acidic conditions (e.g., H2SO4 catalysis), forming 4-methylpyridazine derivatives.
- Steric Effects : Methyl substitution at C-4 hinders electrophilic substitutions at adjacent positions, favoring regioselectivity .
Advanced: What computational methods predict solvation effects and stability of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate solvation shells in polar solvents (e.g., water, methanol) using AMBER or GROMACS. The hydroxyl group forms 2–3 hydrogen bonds with water, reducing solubility in non-polar solvents .
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier orbitals (HOMO-LUMO gap ~5.2 eV), correlating with oxidative stability .
- pKa Prediction : COSMO-RS models estimate the hydroxyl group’s acidity (pKa ~10.5), critical for protonation studies in aqueous reactions .
Advanced: How can researchers resolve contradictions in reported synthetic yields through experimental design?
Answer:
- Factorial Design : Use a 2³ factorial matrix to test variables: solvent (DMF vs. THF), temperature (60°C vs. 80°C), and catalyst (TBAB vs. none). ANOVA identifies significant factors .
- Case Study : A 2022 study reported 55% yield in DMF but 30% in THF. Contradictions arise from incomplete dissolution of hydrazine precursors in THF, resolved by pre-dissolving in ethanol .
- Quality Control : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and HPLC (C18 column, retention time ~6.2 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
